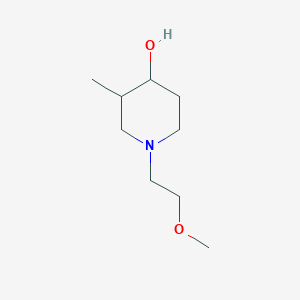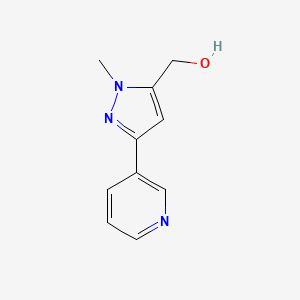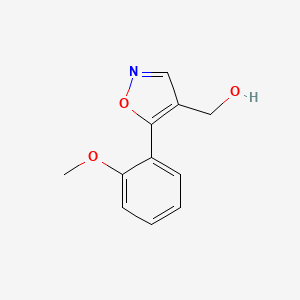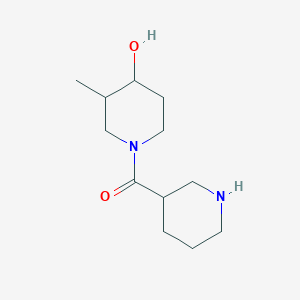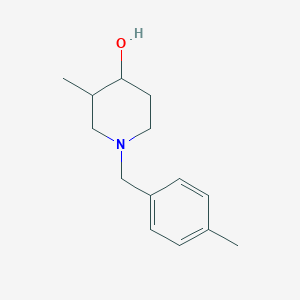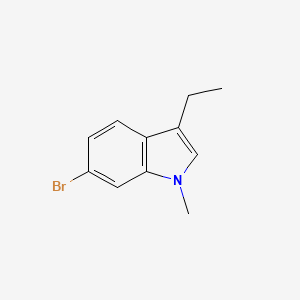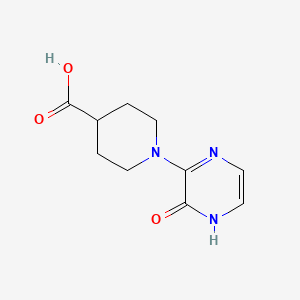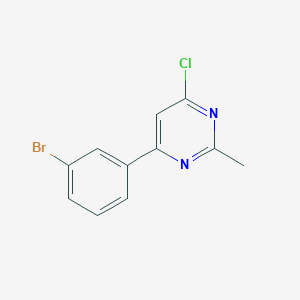
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes spectral data (IR, NMR, UV-Vis, etc.) used to identify the compound.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine has been explored for its potential in antibacterial applications. A study by Rahimizadeh et al. (2011) demonstrates the synthesis of thiazolo[4,5-d]pyrimidines, using derivatives of 4-amino-5-bromo-2-chloro-6-methylpyrimidine, and evaluates their antibacterial properties (Rahimizadeh et al., 2011).
Halogen Exchange in Heterocycles
The compound has been utilized in studies focusing on halogen exchange reactions in heterocycles. Schlosser and Cottet (2002) investigated the conversion of various chloropyrimidines and chloropyridines, including 2-chloro-6-methylpyrimidine, to their bromo analogs using bromotrimethylsilane (Schlosser & Cottet, 2002).
Antiviral Activity of Pyrimidine Derivatives
Research by Hocková et al. (2003) explored 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including derivatives of this compound, for their antiviral activity, particularly against retroviruses (Hocková et al., 2003).
Antimycobacterial Activity
Erkin and Krutikov (2010) synthesized various derivatives of 4-(3-bromophenyl)amino-6-methylpyrimidine and evaluated their antimycobacterial activity. The study showed a significant decrease in activity when the bromine atom was moved from the benzene ring to the heterocycle (Erkin & Krutikov, 2010).
Synthesis and Antimicrobial Activity of Pyridothienopyrimidine Derivatives
Gad-Elkareem et al. (2011) conducted research on the synthesis of pyridothienopyrimidine derivatives starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide. These compounds, including derivatives of this compound, were screened for their antimicrobial activities (Gad-Elkareem et al., 2011).
Antitumor Agent Synthesis
Zang Jia-liang et al. (2009) explored the synthesis of dasatinib, an antitumor agent, using 2-chloro-6-methylpyrimidine as a starting material. This process highlights the potential role of this compound derivatives in the development of cancer treatments (Zang Jia-liang et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-bromophenyl)-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBXHWJJFEKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



